1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide
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Overview
Description
1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide typically involves multiple steps starting from 1-methyl-1H-pyrazol-5-amine. The synthetic route includes:
Amination: The starting material undergoes amination to introduce the amino group.
Reduction: The intermediate is reduced to form the corresponding amine.
Esterification: The amine is then esterified to form the ester derivative.
Protection: The amino group is protected using trityl protection.
Condensation: Finally, the protected intermediate undergoes condensation to form the target compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and amine derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly cephalosporin antibiotics like ceftolozane.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex heterocyclic systems.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester: This compound is structurally similar and used in organic synthesis.
5-Hydroxy-1-methyl-1H-pyrazole: Another similar compound with hydroxyl substitution, used in medicinal chemistry.
Uniqueness
1-methyl-5-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-1H-pyrazole-4-carboxamide is unique due to its dual pyrazole rings and specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex molecules and potential therapeutic agents .
Properties
Molecular Formula |
C10H12N6O2 |
---|---|
Molecular Weight |
248.24 g/mol |
IUPAC Name |
1-methyl-5-[(2-methylpyrazole-3-carbonyl)amino]pyrazole-4-carboxamide |
InChI |
InChI=1S/C10H12N6O2/c1-15-7(3-4-12-15)10(18)14-9-6(8(11)17)5-13-16(9)2/h3-5H,1-2H3,(H2,11,17)(H,14,18) |
InChI Key |
ILXYOCPIIXNBPU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC2=C(C=NN2C)C(=O)N |
Origin of Product |
United States |
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